molecular formula C14H17N B3255339 Spiro[1H-quinoline-2,1'-cyclohexane] CAS No. 25337-81-9

Spiro[1H-quinoline-2,1'-cyclohexane]

Cat. No. B3255339
CAS RN: 25337-81-9
M. Wt: 199.29 g/mol
InChI Key: RAZSMEDFNMNQPX-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The nitrogen-containing indeno [1,2- b ]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry .


Synthesis Analysis

The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry . For instance, the reactions of indeno [1,2- b ]quinoxalinone have been used as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .


Molecular Structure Analysis

The structure of spiro compounds is unique due to their inherent three-dimensional nature. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This gives spiro compounds their unique conformational features, structural complexity, and rigidity .


Chemical Reactions Analysis

Spiro compounds undergo a wide range of chemical reactions. For instance, the reactions of indeno [1,2- b ]quinoxalinone have been used to produce a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks . These reactions are typically multicomponent ones with readily available starting materials .


Physical And Chemical Properties Analysis

Spiro compounds have unique physical and chemical properties due to their inherent three-dimensional nature and structural complexity . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Safety And Hazards

The safety and hazards associated with spiro compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Spiro compounds are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . They have been recognized as an important building block in organic synthesis and have notable applications in various fields of chemistry . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

spiro[1H-quinoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-8,11,15H,1,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSMEDFNMNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C=CC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-spiro[cyclohexane-1,2'-quinoline]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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